molecular formula C16H15Cl2N B1671863 Indatraline CAS No. 86939-10-8

Indatraline

货号: B1671863
CAS 编号: 86939-10-8
分子量: 292.2 g/mol
InChI 键: SVFXPTLYMIXFRX-XJKSGUPXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

吲达特林可以通过多种途径合成。 一种方法涉及用碘 (III) 介导的 1,2-二氢萘衍生物的环收缩 . 另一种方法使用 1-茚酮型中间体,将其还原为顺式醇,转化为甲磺酸酯,然后与 N-甲基苄胺反应形成所需产物 . 工业生产方法通常涉及这些合成路线,但规模更大,确保最终产品的纯度和产量。

化学反应分析

吲达特林经历各种化学反应,包括:

科学研究应用

吲达特林具有广泛的科学研究应用:

作用机制

吲达特林通过抑制多巴胺、去甲肾上腺素和血清素的再摄取来发挥其作用。 这种抑制增加了突触间隙中这些神经递质的水平,增强了它们的信号传导,产生了抗抑郁效果 . 吲达特林的分子靶标包括多巴胺转运蛋白、去甲肾上腺素转运蛋白和血清素转运蛋白 .

6. 与相似化合物的比较

吲达特林与其他单胺转运蛋白抑制剂(如舍曲林和塔美特林)相似。 它独特的特点是它非选择性地抑制所有三种单胺转运蛋白,并且其作用持续时间更长 . 其他类似化合物包括:

吲达特林独特的特性组合使其成为研究和潜在治疗应用的宝贵化合物。

相似化合物的比较

Indatraline is similar to other monoamine transporter inhibitors such as sertraline and tametraline. it is unique due to its non-selective inhibition of all three monoamine transporters and its prolonged duration of action . Other similar compounds include:

This compound’s unique combination of properties makes it a valuable compound for research and potential therapeutic applications.

属性

IUPAC Name

(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10/h2-8,13,16,19H,9H2,1H3/t13-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFXPTLYMIXFRX-XJKSGUPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1C[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4043981
Record name Indatraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86939-10-8, 97229-15-7
Record name Indatraline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86939-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indatraline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086939108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lu 19005
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097229157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indatraline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17032
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indatraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDATRALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U40Y96J1Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indatraline
Reactant of Route 2
Indatraline
Reactant of Route 3
Indatraline
Reactant of Route 4
Indatraline
Reactant of Route 5
Indatraline
Reactant of Route 6
Indatraline
Customer
Q & A

A: Indatraline functions as a nonselective monoamine reuptake inhibitor. [, ] This means it inhibits the reuptake of the neurotransmitters dopamine, serotonin, and norepinephrine by binding to their respective transporters: dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). [, , ] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, prolonging their effects.

A: While this compound effectively inhibits dopamine, serotonin, and norepinephrine reuptake, it demonstrates weaker behavioral effects compared to some selective reuptake inhibitors. [] For instance, it shows minimal stimulatory effects on locomotor activity in mice and doesn't induce typical dopamine-related behaviors like stereotypy in rats. []

A: Yes, research suggests that this compound can influence substrate-induced serotonin release in a manner that is not solely competitive. [] While it increases the EC50 value of various serotonin transporter substrates, indicating competitive inhibition, it can also decrease the Emax value. [] This suggests that this compound might induce a partial release of serotonin in the presence of certain substrates.

A: Research indicates that unlike ketamine, this compound does not inhibit ATP-sensitive potassium channels in rat substantia nigra neurons, even when these channels are activated by low intracellular ATP levels. [] This suggests a potential difference in their mechanism of action.

A: this compound has the molecular formula C19H21Cl2N and a molecular weight of 334.27 g/mol. [, ]

A: Yes, studies have used nuclear magnetic resonance (NMR) spectroscopy to characterize this compound. [, ] This technique allows for the analysis of the compound's structure and purity. Researchers have also explored the use of chiral solvating agents (CSAs) like MTPA to differentiate between this compound enantiomers using NMR. []

A: The 6-methoxy derivative of this compound presents a promising starting point for developing long-acting monoamine transporter inhibitors. [] Its preferential binding to SERT and NET, along with reasonable affinity for DAT, makes it a potential candidate for treating conditions like methamphetamine addiction. []

A: this compound exhibits a longer duration of action compared to cocaine. [] In studies using rhesus monkeys, the effects of this compound (1.0 mg/kg) peaked after 30 minutes and persisted for up to 24 hours. [] This is significantly longer than the duration of cocaine's effects.

A: Yes, this compound can modulate the effects of other drugs in behavioral models. [] It has been shown to potentiate the effects of apomorphine and 5-HTP, while reversing the effects of tetrabenazine in mice. [] These interactions highlight the complex interplay between this compound and other drugs that affect monoaminergic systems.

A: While this compound shows potential for reducing cocaine self-administration, animal studies have identified some side effects. [] These include:

  • Decreased food intake: this compound can reduce food-maintained responding in monkeys, suggesting a potential for appetite suppression. []
  • Behavioral stereotypies: High doses of this compound have been associated with the development of behavioral stereotypies in monkeys. []
  • Weight loss: this compound administration has been linked to weight loss in some animal studies. []
  • Mild anemia: There have been reports of mild anemia associated with this compound treatment in animal models. []

A: Two primary methods are used to determine the enantiopurity of this compound enantiomers: []

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): This method utilizes CSAs, particularly MTPA, to distinguish between this compound enantiomers by inducing diastereomeric discrimination in NMR signals. [] This technique allows for rapid assessment of enantiopurity, with the potential to determine up to 98.9% enantiomeric excess (ee). []
  • High-Performance Liquid Chromatography (HPLC): This method employs a modified β-cyclodextrin stationary phase to separate and quantify this compound enantiomers. [] This technique exhibits higher sensitivity and accuracy compared to NMR, enabling the determination of enantiopurities exceeding 99%. []

A: While both clozapine and this compound exhibit interactions with monoamine transporters, research suggests that clozapine utilizes a yet unidentified carrier-mediated transport mechanism distinct from the transporters targeted by this compound. [] Despite being a substrate for a carrier-mediated process, clozapine does not appear to utilize OCT1, OCT3, OCTN1, OCTN2, ENT1, ENT2, ENT4/PMAT, OATP1B1, or OATP1B3. []

A: Yes, several other compounds are being explored as potential treatments for methamphetamine addiction, each with its own mechanism of action and side effect profile. [] Some of these alternatives include:

    ANone: A variety of research tools and resources are essential for studying this compound and similar compounds, including:

    • In vitro assays: Cell-based assays using cells expressing specific transporters, such as DAT, SERT, and NET, allow for the assessment of binding affinity, selectivity, and functional effects of this compound. [, , , , ]
    • Animal models: Rodent models, such as mice and rats, are commonly employed to investigate the in vivo effects of this compound on various aspects, including behavior, neurochemistry, and potential therapeutic applications. [, , , , , , , ]
    • Transgenic animals: Genetically modified animals, like those overexpressing mutant human α-synuclein, are instrumental in studying specific disease models and evaluating the therapeutic potential of this compound and related compounds. []
    • Analytical techniques: Techniques like HPLC and NMR are crucial for characterizing and quantifying this compound, determining enantiomeric purity, and assessing its stability in various formulations. [, ]
    • Computational chemistry: Molecular modeling and simulations aid in understanding this compound's interactions with its targets, predicting the effects of structural modifications, and guiding the design of novel analogs with improved properties. []

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。